molecular formula C11H18N2OS B12930441 6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 53554-46-4

6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B12930441
CAS No.: 53554-46-4
M. Wt: 226.34 g/mol
InChI Key: MTRAJDWJDQTNEO-UHFFFAOYSA-N
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Description

6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinethione family. It is characterized by a heptyl group at the 6th position and a sulfanylidene group at the 2nd position of the pyrimidin-4-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of heptyl-substituted pyrimidine derivatives with sulfur-containing reagents. One common method is the reaction of 6-heptyl-2-thiouracil with an appropriate oxidizing agent to introduce the sulfanylidene group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The heptyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets of proteins. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

53554-46-4

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H18N2OS/c1-2-3-4-5-6-7-9-8-10(14)13-11(15)12-9/h8H,2-7H2,1H3,(H2,12,13,14,15)

InChI Key

MTRAJDWJDQTNEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=O)NC(=S)N1

Origin of Product

United States

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